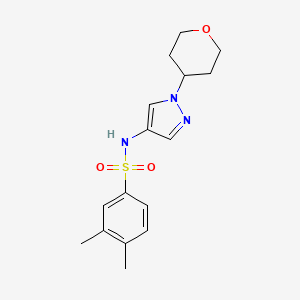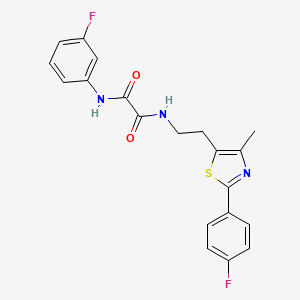
(S)-1-Mesitylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-1-Mesitylethanamine” is a chemical compound with the CAS Number: 20050-17-3 . Its molecular weight is 163.26 . The IUPAC name for this compound is (1S)-1-mesitylethanamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 . The InChI key is LVIICDKJNNIEQG-JTQLQIEISA-N . Unfortunately, the specific molecular structure analysis is not available in the retrieved data.
Physical And Chemical Properties Analysis
“this compound” is a solid or liquid at room temperature . It should be stored in a dark place, in an inert atmosphere, at 2-8°C . The boiling point of “this compound” is 254.2 °C at 760 mmHg .
Applications De Recherche Scientifique
Mexiletine and Sodium Channel Blockade
Mexiletine, a class 1b antiarrhythmic drug, has been shown to effectively block sodium channels, providing therapeutic benefits in conditions like paramyotonia congenita, potassium‐aggravated myotonia, long QT–3 syndrome, and neuropathic pain. The drug operates by eliciting a tonic block of Na+ channels at low stimulation frequencies and a use-dependent block during repetitive pulses, indicating its potential for treating various pathological conditions associated with persistent late Na+ currents (Wang, Russell, & Wang, 2004).
Stereoselective Blockers of Voltage-Gated Na(+) Channels
Research into optically active mexiletine analogues has uncovered their utility as stereoselective blockers of skeletal muscle sodium channels. These analogues, especially those with a phenyl group at the stereogenic center, have been found more active than mexiletine in both tonic and phasic block, offering insights into the development of more effective treatments for conditions mediated by sodium channel dysfunctions (Franchini et al., 2003).
Mexiletine Derivatives for Myotonia
A study on gating of myotonic Na channel mutants highlights the response to mexiletine and its potent derivative, suggesting a basis for the variability in drug efficacy among sodium channel mutants. This research opens pathways for more targeted therapeutic approaches, ensuring drugs like mexiletine can be used more effectively in treating myotonic disorders (Desaphy et al., 2001).
Deracemization of Mexiletine
The deracemization of mexiletine via biocatalysis with omega-transaminases presents a method for preparing this drug in high enantiomeric excess. This process, which allows easy switching between enantiomers, highlights the chemical versatility and potential for producing mexiletine more efficiently and in a tailored manner for specific therapeutic needs (Koszelewski, Pressnitz, Clay, & Kroutil, 2009).
Safety and Hazards
Propriétés
IUPAC Name |
(1S)-1-(2,4,6-trimethylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-7-5-8(2)11(10(4)12)9(3)6-7/h5-6,10H,12H2,1-4H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIICDKJNNIEQG-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](C)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

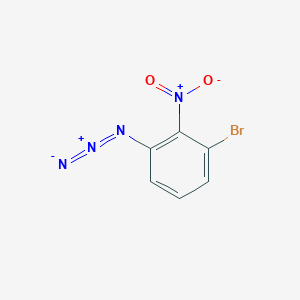

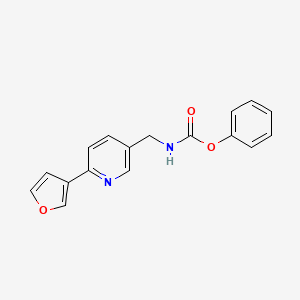
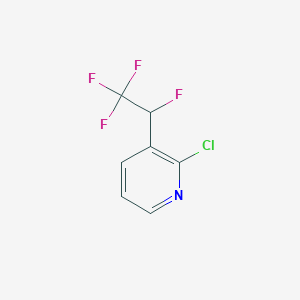
![5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-7-cyclopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2773859.png)

![(3E)-3-{[(4-methoxybenzyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2773862.png)

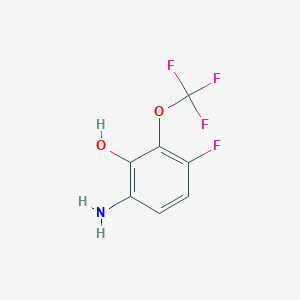
![3-ethyl-8-(4-ethylphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2773868.png)
![N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-amine](/img/structure/B2773870.png)
